molecular formula C19H19N3O3S2 B2386376 Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate CAS No. 1207058-10-3

Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate

Cat. No. B2386376
M. Wt: 401.5
InChI Key: GLGPXUGVPRPYQW-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

Thiazole derivatives have been synthesized by researchers for various purposes . For example, a series of thiazolyl thiazolidine-2,4-dione derivatives were synthesized and screened for their antibacterial and antifungal activities .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been involved in various chemical reactions. For instance, Ethyl 2-aminothiazole-4-acetate was used in the synthesis of bis (2-aminothiazole-4-acetato)aquazinc (II) .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Derivative Applications

  • Thiazole and Thiadiazole Derivatives Synthesis : Abdel‐Latif and Bondock (2006) investigated the synthesis of various derivatives like dihydrothiazole, 1,3,4-thiadiazole, and thiophene from ethyl 2-phenylthiocarbamoyl acetate. Such compounds are crucial in the development of novel pharmaceuticals and materials (Abdel‐Latif & Bondock, 2006).

  • Glucosidase Inhibition : Babar et al. (2017) studied novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates for α-glucosidase and β-glucosidase inhibition activities. This is significant for potential therapeutic applications in diseases like diabetes (Babar et al., 2017).

  • Glutaminase Inhibition : Shukla et al. (2012) synthesized and evaluated BPTES analogs, which include derivatives of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate, as glutaminase inhibitors. This has implications in cancer therapy (Shukla et al., 2012).

  • Insecticidal Assessment : Fadda et al. (2017) utilized similar compounds for the synthesis of various heterocycles, assessing their insecticidal properties against the cotton leafworm (Fadda et al., 2017).

  • Antimicrobial Activities : The work of Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives with significant antimicrobial activities (Wardkhan et al., 2008).

Novel Compound Synthesis

  • Innovative Heterocycles : Abdelhamid and Afifi (2010) focused on synthesizing new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, showcasing the versatility of such compounds in creating diverse molecular structures (Abdelhamid & Afifi, 2010).

  • Pyrimidin-5-one Derivatives : Veretennikov and Pavlov (2013) synthesized 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives, illustrating the compound's utility in creating structurally diverse molecules (Veretennikov & Pavlov, 2013).

  • Potential Anticancer Agents : Mabkhot et al. (2019) conducted a study on the synthesis and X-ray analysis of thiazolidinone derivatives, identifying their potential as anticancer agents (Mabkhot et al., 2019).

Future Directions

Thiazole derivatives continue to be an area of active research due to their diverse biological activities. Future directions may include the design and synthesis of new thiazole derivatives, investigation of their biological activities, and development of structure–activity relationships .

properties

IUPAC Name

ethyl 2-[2-[[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-3-25-17(24)9-14-11-26-19(21-14)22-16(23)10-15-12(2)20-18(27-15)13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGPXUGVPRPYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=C(N=C(S2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate

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